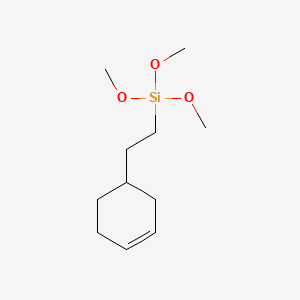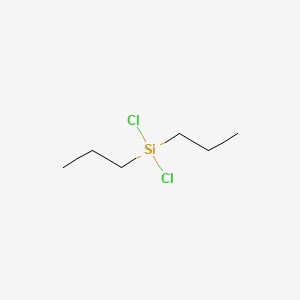
シクロブタンカルボニルクロリド
概要
説明
Cyclobutanecarbonyl chloride, also known as cyclobutanecarboxylic acid chloride, is an organic compound with the molecular formula C5H7ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in the formation of amides and esters.
科学的研究の応用
Cyclobutanecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Cyclobutanecarbonyl chloride is a chemical compound with the molecular formula C5H7ClO
Action Environment
The action, efficacy, and stability of Cyclobutanecarbonyl chloride can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in a cool, dry place to maintain its stability . Furthermore, its reactivity may be influenced by the pH of its environment, as well as the presence of other reactive species.
生化学分析
Biochemical Properties
Cyclobutanecarbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through acylation reactions. The compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are catalyzed by enzymes like acyltransferases, which facilitate the transfer of the cyclobutanecarbonyl group to the target molecule .
Cellular Effects
Cyclobutanecarbonyl chloride affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through acylation. This modification can alter the activity of enzymes, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of histone proteins by cyclobutanecarbonyl chloride can lead to changes in gene expression by altering chromatin structure .
Molecular Mechanism
The molecular mechanism of cyclobutanecarbonyl chloride involves its interaction with biomolecules through covalent bonding. The compound forms covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable acylated products. This acylation can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, cyclobutanecarbonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclobutanecarbonyl chloride can change over time due to its stability and degradation. The compound is stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of cyclobutanecarboxylic acid and hydrochloric acid. Long-term exposure to cyclobutanecarbonyl chloride can result in sustained acylation of cellular proteins, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of cyclobutanecarbonyl chloride vary with different dosages in animal models. At low doses, the compound may cause mild acylation of proteins and enzymes, leading to subtle changes in cellular function. At high doses, cyclobutanecarbonyl chloride can cause significant toxicity, including enzyme inhibition, disruption of cellular metabolism, and potential cell death. These toxic effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
Cyclobutanecarbonyl chloride is involved in metabolic pathways that include its conversion to cyclobutanecarboxylic acid through hydrolysis. This reaction is catalyzed by esterases and other hydrolytic enzymes. The compound can also participate in acylation reactions with various biomolecules, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, cyclobutanecarbonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
Cyclobutanecarbonyl chloride is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it can acylate proteins and enzymes in specific compartments. Targeting signals and post-translational modifications can direct cyclobutanecarbonyl chloride to specific organelles, where it can exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Cyclobutanecarbonyl chloride is typically synthesized from cyclobutanecarboxylic acid. The most common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
Cyclobutanecarboxylic acid+Thionyl chloride→Cyclobutanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: On an industrial scale, the production of cyclobutanecarbonyl chloride follows similar synthetic routes but often involves continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions: Cyclobutanecarbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclobutanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to cyclobutanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often use pyridine as a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis reactions are usually conducted under acidic or basic conditions to facilitate the reaction.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Cyclobutanecarboxylic acid: Formed from hydrolysis.
類似化合物との比較
Cyclobutanecarbonyl chloride can be compared with other acyl chlorides such as:
Acetyl chloride (CH3COCl): Similar in reactivity but differs in the size and structure of the carbon skeleton.
Benzoyl chloride (C6H5COCl): Contains an aromatic ring, making it less reactive towards nucleophiles compared to cyclobutanecarbonyl chloride.
Cyclopropanecarbonyl chloride (C4H5ClO): Smaller ring size, leading to different steric and electronic properties.
Cyclobutanecarbonyl chloride is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other acyl chlorides.
特性
IUPAC Name |
cyclobutanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMYCVMQSLLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198197 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-22-4 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there any spectroscopic data available for Cyclobutanecarbonyl chloride?
A: Yes, vibrational spectra for Cyclobutanecarbonyl chloride and its α-deuterated derivative have been reported [, ]. These studies likely provide insights into the molecule's vibrational modes and structural characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-(2,5-dichloro-1,4-phenylene)bis[4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1580826.png)






![Benzenesulfonyl azide, 4-[2-(trimethoxysilyl)ethyl]-](/img/structure/B1580840.png)





